
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-4-ethylpiperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups such as a thiazepane ring, a piperazine dione group, and a chlorophenyl group. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl groups in the piperazine dione could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-4-ethylpiperazine-2,3-dione has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and the development of autoimmune diseases.
Wirkmechanismus
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-4-ethylpiperazine-2,3-dione works by binding to the active site of BTK, ITK, and JAK3, which prevents these kinases from phosphorylating downstream targets. This leads to the inhibition of cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, this compound has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-4-ethylpiperazine-2,3-dione is its specificity for BTK, ITK, and JAK3, which reduces the risk of off-target effects. However, one limitation is that this compound may not be effective in all cancer types or autoimmune diseases, and further research is needed to identify patient populations that may benefit from this treatment.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-4-ethylpiperazine-2,3-dione. One area of focus is the identification of biomarkers that can predict response to treatment. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various cancer and autoimmune disease models.
Synthesemethoden
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)-4-ethylpiperazine-2,3-dione was synthesized by a team of chemists at Takeda Pharmaceuticals using a combination of organic chemistry techniques. The synthesis involved the reaction of 2-chlorophenyl isothiocyanate with 4-ethylpiperazine-2,3-dione to form an intermediate, which was then reacted with 1,4-thiazepane-4-carboxylic acid to produce the final product.
Eigenschaften
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-2-20-9-10-22(17(24)16(20)23)18(25)21-8-7-15(26-12-11-21)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRUAXQCWBUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)
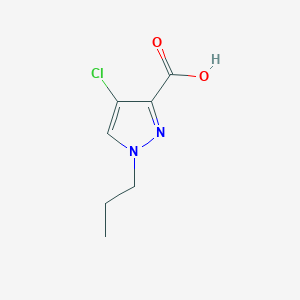
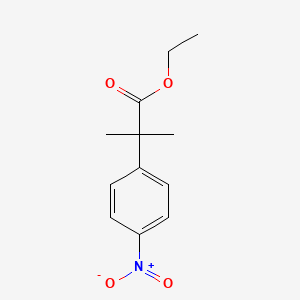
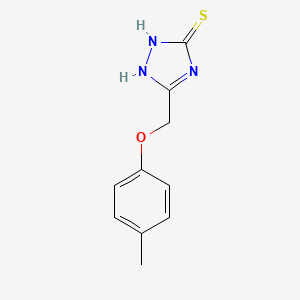
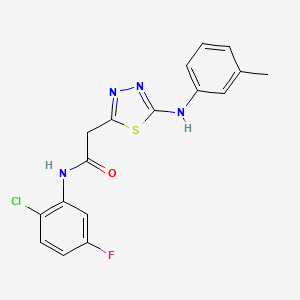
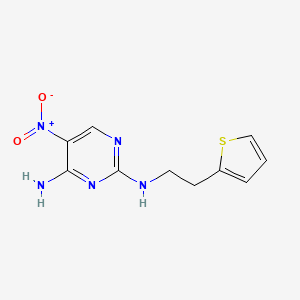
![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)

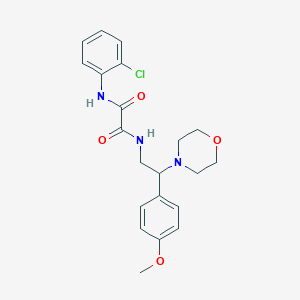

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)